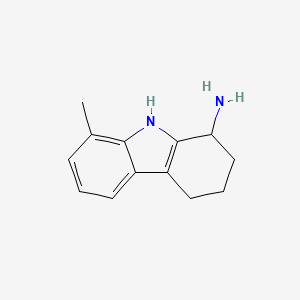

8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

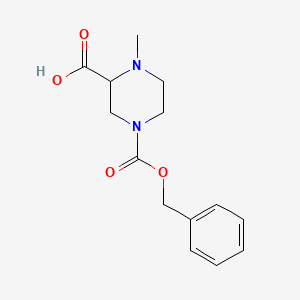

“8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine” is a chemical compound with the molecular formula C13H16N2 . It is a derivative of tetrahydrocarbazole, a class of compounds that have exhibited a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .

Synthesis Analysis

The synthesis of this compound and its derivatives often involves the oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles . The oxidation process can lead to the formation of different products depending on the nature of the selected oxidant . For instance, the oxidation at position 1 can produce 2,3,4,9-tetrahydro-1H-carbazol-1-one .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: InChI=1S/C12H13N/c1-3-7-11-9 (5-1)10-6-2-4-8-12 (10)13-11/h1,3,5,7,13H,2,4,6,8H2 . This structure can also be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving “this compound” are largely dependent on the type of oxidant used . For instance, the reaction could proceed at the multiple bond of the cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 200.28 . More specific properties such as melting point and boiling point are not available in the retrieved resources.Scientific Research Applications

Pharmaceutical Synthesis

8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been a subject of interest in pharmaceutical synthesis. For instance, its derivatives have potential applications in the treatment of human papillomavirus infections. A study describes an efficient asymmetric synthesis of such a derivative, highlighting its potential in pharmaceutical applications (Boggs et al., 2007).

Asymmetric Catalysis

In the field of asymmetric catalysis, this compound is used in studies involving complex catalysts. A comparative testing demonstrated a positive effect when using a mixture of chiral and achiral ligands in the Ir-catalyzed asymmetric direct reductive amination of its analogues, showing its role in facilitating one-pot synthesis of biologically active compounds (Lyubimov et al., 2015).

Fluorescence Chemosensors

Development of fluorescent chemosensors is another area where derivatives of this compound are applied. Novel polyaniline derivatives, including poly(9-methyl-9H-carbazol-3-amine), have been synthesized for fluorescence detection of various acids and amines. These derivatives display promising characteristics for environmental protection, biosensing, and toxins detection in food (Qian et al., 2019).

Bacterial Biotransformation

In microbiology, bacterial transformation of 2,3,4,9-tetrahydro-1H-carbazole and its methyl derivatives has been investigated. Ralstonia sp. strain SBUG 290 is used to study the bacterial biotransformation of these compounds, providing insights into their metabolic pathways (Waldau et al., 2009).

Properties

IUPAC Name |

8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-8-4-2-5-9-10-6-3-7-11(14)13(10)15-12(8)9/h2,4-5,11,15H,3,6-7,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOFAAWFCCAYLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=C(N2)C(CCC3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B2401911.png)

![1-Benzyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2401923.png)

![2-[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2401924.png)

![2h-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro-](/img/structure/B2401925.png)

![Methyl 2-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate](/img/structure/B2401928.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2401931.png)

![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2401932.png)